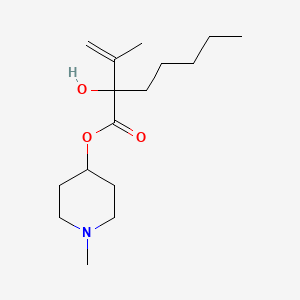
(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate is a chemical compound with a complex structure that includes a piperidine ring, a hydroxy group, and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate typically involves the reaction of 4-methylpiperidine with an appropriate heptanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions typically require specific solvents, temperatures, and pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylhexanoate
- (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylpentanoate
Uniqueness
(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate is unique due to its specific structural features, such as the length of the heptanoate chain and the presence of the hydroxy group
Properties
Molecular Formula |
C16H29NO3 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C16H29NO3/c1-5-6-7-10-16(19,13(2)3)15(18)20-14-8-11-17(4)12-9-14/h14,19H,2,5-12H2,1,3-4H3 |
InChI Key |
WIBDHTIPQREUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















